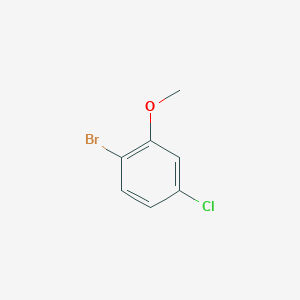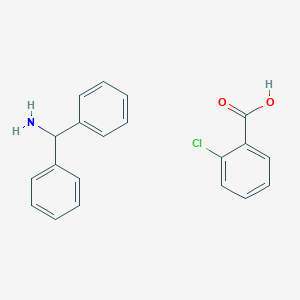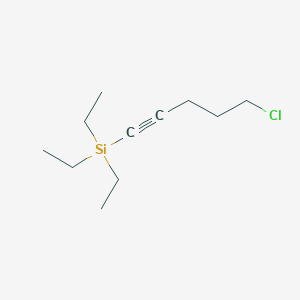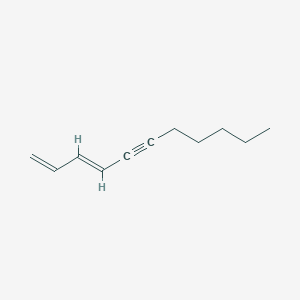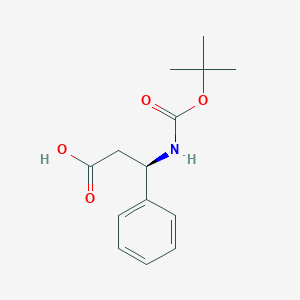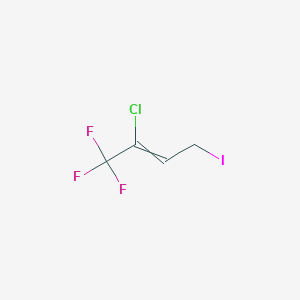
2-Chloro-1,1,1-trifluoro-4-iodobut-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related polyhalogenoallenes, such as perfluoro-(3-methylbuta-1,2-diene), can be achieved through the dehydrohalogenation of 2H,2H-hexafluoro-1-iodo-3-trifluoromethylbutane. This intermediate is obtained from the thermal reaction of heptafluoro-2-iodopropane with vinylidene fluoride. The dehydrohalogenation process can be facilitated by reagents like potassium hydroxide or hot charcoal, leading to various polyhalogenated compounds, depending on the conditions (Banks et al., 1969).
Molecular Structure Analysis
The molecular structure and vibrational frequencies of closely related compounds have been studied using techniques such as nuclear magnetic resonance (NMR) and density functional theory (DFT) calculations. For instance, the structure of 1-chloro-1,1-difluoro-pentane-2,4-dione was extensively analyzed to understand the effects of halogenation on molecular geometry and stability (Tayyari et al., 2008).
Chemical Reactions and Properties
Polyhalogenated compounds like 2-chloro-1,1,1-trifluoro-4-iodobut-2-ene are highly reactive towards nucleophiles due to the presence of halogen atoms, which can participate in various substitution and elimination reactions. The reactivity of such compounds can be explored through reactions with methanol, caesium fluoride, and anhydrous hydrogen halides to yield different products, demonstrating the versatile chemical behavior of these molecules (Banks et al., 1969).
科学的研究の応用
Environmental Distribution and Health Risks of Fluorinated Alternatives
Research highlights the widespread use and environmental impact of per- and polyfluoroalkyl substances (PFASs), which are used in industrial and consumer applications due to their resistance to degradation. Novel fluorinated alternatives to PFASs, including various compounds with chloro, fluoro, and iodobutene structures, have been identified as dominant global pollutants. These alternatives exhibit comparable or more severe potential toxicity than legacy PFASs, posing significant environmental and health risks. Additional studies are required to assess their long-term suitability and safety (Yu Wang et al., 2019).
Advances in CF Bond Activation
The activation of C-F bonds in aliphatic fluorides, including compounds structurally similar to "2-Chloro-1,1,1-trifluoro-4-iodobut-2-ene," provides new methodologies for synthesizing fluorinated building blocks. Recent reviews cover methodologies for C-F bond cleavage and further transformation of compounds bearing aliphatic fluoride, difluoromethylene group, or trifluoromethyl groups. These methods include Lewis acid activation, Bronsted superacids, transition-metal mediation, and partial reduction of trifluoromethyl groups. This area of research opens up possibilities for developing versatile synthetic routes for fluorinated molecules (Qian Shen et al., 2015).
Microbial Degradation of Polyfluoroalkyl Chemicals
The environmental persistence of polyfluoroalkyl chemicals, which are potential precursors to perfluoroalkyl acids (PFAAs), has raised concerns due to their bioaccumulative and toxic nature. Studies on microbial degradation pathways of these compounds can help understand their environmental fate and the potential formation of PFAAs, including PFOA and PFOS, from their precursors. This research is crucial for evaluating the biodegradability and environmental impact of fluoroalkyl and polyfluoroalkyl chemicals (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Environmental Concentrations of Engineered Nanomaterials
The widespread use of engineered nanomaterials (ENMs), including fluorinated compounds, has led to their release into the environment. Reviews on environmental concentrations of ENMs highlight the need for further research to understand their distribution, potential impacts, and effective detection methodologies. This knowledge is essential for assessing the environmental and health risks associated with these materials (F. Gottschalk et al., 2013).
特性
IUPAC Name |
2-chloro-1,1,1-trifluoro-4-iodobut-2-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClF3I/c5-3(1-2-9)4(6,7)8/h1H,2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUXYOMKUAHFKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=C(C(F)(F)F)Cl)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClF3I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378713 |
Source


|
| Record name | 2-Chloro-1,1,1-trifluoro-4-iodobut-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,1,1-trifluoro-4-iodobut-2-ene | |
CAS RN |
191591-41-0 |
Source


|
| Record name | 2-Chloro-1,1,1-trifluoro-4-iodobut-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

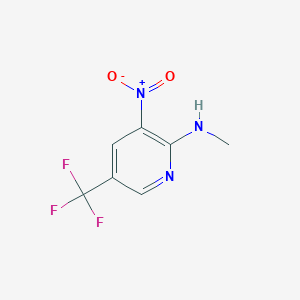
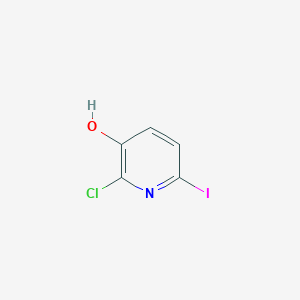
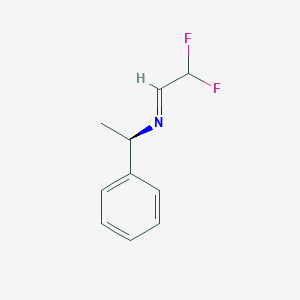
![(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B64514.png)
![2,6-Bis[(4R)-4-tert-butyl-2-oxazolin-2YL]pyridine](/img/structure/B64518.png)
![Hexadecyl 4-chloro-3-[[2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-4,4-dimethyl-3-oxopentanoyl]amino]benzoate](/img/structure/B64521.png)
![Pyrrolo[1,2-a]pyrazine-8-carbaldehyde](/img/structure/B64523.png)
